Cyclooctene oxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

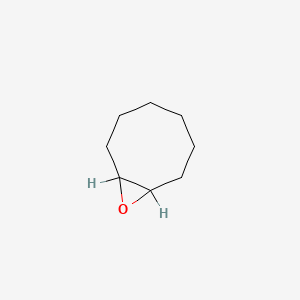

Cyclooctene oxide, also known as this compound, is an organic compound with the molecular formula C₈H₁₄O. It is a cyclic ether with an epoxide functional group, making it a valuable intermediate in organic synthesis. This compound is known for its high reactivity due to the strained three-membered epoxide ring, which makes it a versatile reagent in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

Cyclooctene oxide can be synthesized through the epoxidation of cyclooctene. One common method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction typically occurs at room temperature and yields 1,2-epoxycyclooctane with high selectivity.

Another method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst, such as a molybdenum compound. This reaction can be carried out in a solvent like acetonitrile at elevated temperatures to achieve good yields.

Industrial Production Methods

In industrial settings, 1,2-epoxycyclooctane is often produced through the liquid-phase oxidation of cyclooctene using molecular oxygen. This process can be catalyzed by various metal compounds, including molybdenum and tungsten catalysts. The reaction is typically conducted at elevated temperatures and pressures to optimize the yield and selectivity of the epoxide product.

化学反应分析

Hydrolysis to cis-Cyclooctanediol

Cyclooctene oxide undergoes acid-catalyzed hydrolysis to form cis-cyclooctanediol . This reaction is highly selective, with water acting as the nucleophile. Key findings include:

-

Catalyst : Manganese oxide nanoparticles facilitate hydrolysis under ambient conditions .

-

Yield : Up to 93% selectivity for cis-diol formation under optimized conditions (25°C, aqueous H₂O₂) .

-

Side Reactions : Prolonged reaction times or excess oxidants lead to further oxidation of the diol to α-hydroxyketones .

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 25°C | |

| Solvent | CH₂Cl₂ or fluorinated alcohols | |

| Catalyst Loading | 1 mol% MnO₂ nanoparticles |

Electrochemical Oxidation

This compound can be synthesized electrochemically from cyclooctene using water as the oxygen source. This method avoids hazardous reagents and achieves high Faradaic efficiency:

-

Electrocatalyst : MnO₂ nanoparticles generate high-valent Mn(IV)=O intermediates, which transfer oxygen to the alkene .

-

Efficiency : Faradaic efficiencies >30% at potentials above 0.8 V (vs. Fc/Fc⁺) .

-

Mechanism : First-order dependence on cyclooctene and water, with a rate-determining electron transfer step .

Kinetic Data :

Catalytic Epoxidation of Cyclooctene

While not a direct reaction of this compound, its formation via catalytic epoxidation is critical for downstream applications:

-

Vanadium Catalysts : Oxo-vanadium(IV) Schiff base complexes achieve 98% epoxide yield using tert-butyl hydroperoxide (TBHP) in chloroform .

-

Solvent Effects : Non-coordinating solvents like chloroform enhance conversion by preventing catalyst deactivation .

Optimized Parameters :

| Parameter | Optimal Value | Source |

|---|---|---|

| Solvent | Chloroform | |

| Temperature | 60°C | |

| Reaction Time | 6 hours |

Radical-Mediated Oxidation

Vanadium disilicide (VSi₂) catalyzes cyclooctene oxidation via radical pathways in the presence of TBHP:

-

Role of VSi₂ : Facilitates hydroperoxide decomposition, generating radicals that propagate the oxidation .

-

FTIR Analysis : Confirmed complexation of TBHP and cyclooctene with VSi₂ .

Stability and Byproduct Formation

This compound is sensitive to hydrolysis and overoxidation:

-

Hydrolysis Rate : Rapid decomposition in water-miscible solvents (e.g., TFE) compared to fluorinated alcohols like 3F03F .

-

Byproducts : α-Hydroxyketones form under prolonged oxidative conditions, reducing diol yields .

Comparative Stability :

| Solvent | Epoxide Stability | Diol Yield |

|---|---|---|

| 3F03F | High | 93% |

| Trifluoroethanol (TFE) | Moderate | 89% |

Recycling and Scalability

Fluorinated solvents enable catalyst recycling:

科学研究应用

Chemical Synthesis

1. Epoxidation Reactions

Cyclooctene oxide is primarily produced through the epoxidation of cyclooctene, a reaction that can be catalyzed by various metal complexes. The epoxidation process is significant due to its ability to convert alkenes into epoxides, which are valuable intermediates in organic synthesis.

- Catalysts Used : Various catalysts have been investigated for the epoxidation of cyclooctene, including:

Table 1: Catalytic Performance for Cyclooctene Epoxidation

| Catalyst | Yield (%) | Reaction Time (h) | Selectivity (%) |

|---|---|---|---|

| [Cp*2Mo2O5] | 84.5 | 20.5 | 100 |

| Iron(IV) Complex | 90 | 3 | 100 |

| VSi2 | 75 | 5 | 100 |

Medicinal Chemistry

2. Bioorthogonal Chemistry

Cyclooctene derivatives, particularly trans-cyclooctene (TCO), have been utilized in bioorthogonal reactions. These reactions enable the selective labeling of biomolecules in living systems, making them invaluable in biomedical imaging and targeted drug delivery.

- Applications :

- Radiolabeling : TCOs serve as bioorthogonal tags for radiolabeling peptides, facilitating pretargeted nuclear imaging and therapy .

- Targeted Cancer Therapy : The "click-to-release" approach allows for selective delivery of therapeutic agents to cancer cells, enhancing treatment efficacy while minimizing side effects .

Materials Science

3. Polymer Chemistry

This compound can also function as a monomer in the synthesis of polymers. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability.

作用机制

The reactivity of 1,2-epoxycyclooctane is primarily due to the strained three-membered epoxide ring. The ring strain makes the epoxide highly susceptible to nucleophilic attack, leading to ring-opening reactions. In biological systems, epoxide hydrolase enzymes catalyze the hydrolysis of the epoxide ring to form diols, which are less reactive and more easily excreted from the body.

相似化合物的比较

Similar Compounds

1,2-Epoxycyclohexane: A smaller cyclic epoxide with similar reactivity but different ring strain and steric properties.

1,2-Epoxybutane: A linear epoxide with different reactivity and applications.

Styrene Oxide: An aromatic epoxide with distinct electronic properties and reactivity.

Uniqueness of Cyclooctene oxide

This compound is unique due to its medium-sized ring, which provides a balance between ring strain and stability. This makes it a versatile reagent in organic synthesis, capable of undergoing a wide range of chemical reactions. Its applications in the production of epoxy resins and its role as a building block in the synthesis of various compounds further highlight its importance in both research and industry.

属性

CAS 编号 |

4925-71-7 |

|---|---|

分子式 |

C8H14O |

分子量 |

126.20 g/mol |

IUPAC 名称 |

(1S,8R)-9-oxabicyclo[6.1.0]nonane |

InChI |

InChI=1S/C8H14O/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2/t7-,8+ |

InChI 键 |

MELPJGOMEMRMPL-OCAPTIKFSA-N |

SMILES |

C1CCCC2C(O2)CC1 |

手性 SMILES |

C1CCC[C@H]2[C@H](O2)CC1 |

规范 SMILES |

C1CCCC2C(O2)CC1 |

物理描述 |

Crystalline solid; [Alfa Aesar MSDS] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。